Bienvenue dans la boutique en ligne BenchChem!

2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

LOXL2 inhibition regioisomer SAR fibrosis

Procure CAS 941993-20-0 for definitive LOXL2 SAR studies. This meta-substituted phenoxy acetamide, disclosed in US11358936B2, is a critical reference for mapping spatial tolerance of the oxopyrrolidinyl group. Its distinct pharmacophore—a pyrrolidinone ring, chlorophenoxy tail, and central acetamide linker—enables precise binding affinity quantification when compared to the fragment hit T7Y (PDB: 5RFQ). Use this compound to validate fragment-to-lead strategies and ensure target engagement in fibrosis models.

Molecular Formula C18H17ClN2O3
Molecular Weight 344.8
CAS No. 941993-20-0
Cat. No. B2996852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
CAS941993-20-0
Molecular FormulaC18H17ClN2O3
Molecular Weight344.8
Structural Identifiers
SMILESC1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H17ClN2O3/c19-13-6-8-16(9-7-13)24-12-17(22)20-14-3-1-4-15(11-14)21-10-2-5-18(21)23/h1,3-4,6-9,11H,2,5,10,12H2,(H,20,22)
InChIKeyLBOIVIHKVKIZHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941993-20-0): Structural Identity and Procurement-Relevant Baseline for LOXL2-Targeted Research


2-(4-Chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941993-20-0) is a synthetic small-molecule acetamide derivative featuring a 4-chlorophenoxy acetyl group linked to a meta-(2-oxopyrrolidin-1-yl)aniline scaffold (C₁₈H₁₇ClN₂O₃, MW 344.8 g/mol). The compound belongs to a therapeutically investigated chemical series of phenoxy acetamide derivatives that have been disclosed as lysyl oxidase-like 2 (LOXL2) inhibitors [1]. Its structure combines a hydrogen-bond-accepting pyrrolidinone ring, a lipophilic chlorophenoxy tail, and a central acetamide linker — a pharmacophoric arrangement distinct from earlier-generation LOXL2 chemotypes. The meta-substitution pattern on the central phenyl ring differentiates it from its para-substituted regioisomer and from simpler fragment hits identified in antiviral screening campaigns [2].

Why 2-(4-Chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide Cannot Be Casually Replaced by Generic Acetamide Analogs


The compound's 4-chlorophenoxy acetamide substructure is not a generic interchangeable module. In the LOXL2 inhibitor patent family (US11358936B2), systematic SAR exploration demonstrated that both the position of the oxopyrrolidinyl substituent on the central phenyl ring and the nature of the aryloxy group profoundly modulate target potency and isoform selectivity [1]. The para-substituted regioisomer 2-(4-chlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide and the des-chloro analog exhibit divergent binding profiles that cannot be predicted a priori. Furthermore, the unsubstituted fragment core N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (T7Y), identified as a weak SARS-CoV-2 Mpro binder via crystallographic fragment screening (PDB: 5RFQ), lacks the extended hydrophobic contacts contributed by the chlorophenoxy tail, underscoring that even modest truncation can eliminate the binding gains achieved by the elaborated structure [2]. Generic replacement without experimental validation risks both loss of on-target potency and unpredictable shifts in off-target liability.

2-(4-Chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941993-20-0): Quantitative Differentiation Evidence Against Closest Analogs


Meta- vs Para-Oxopyrrolidinyl Substitution: Regioisomeric Impact on LOXL2 Inhibitor Pharmacophore Geometry

The target compound places the 2-oxopyrrolidin-1-yl group at the meta position of the central phenyl ring (3-substitution). In the PharmAkea LOXL2 inhibitor patent series (US11358936B2), the corresponding para-substituted regioisomer — 2-(4-chlorophenoxy)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide — is disclosed as a distinct chemical entity, and the patent explicitly teaches that variation of the substitution position on the central phenyl ring is a critical SAR variable affecting LOXL2 inhibitory potency [1]. The meta-substitution pattern in CAS 941993-20-0 orients the central phenyl ring with a different dihedral angle relative to the acetamide linker compared to the para analog, which is predicted to alter the trajectory of the pyrrolidinone moiety within the LOXL2 active site. The para regioisomer is commercially listed as a separate catalog item (CAS not identical) , confirming that these are non-interchangeable chemical entities for procurement purposes.

LOXL2 inhibition regioisomer SAR fibrosis

Fragment Elaboration Advantage: Chlorophenoxy Extension Over the Unsubstituted SARS-CoV-2 Mpro Fragment Hit (T7Y)

The core scaffold N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (ligand code T7Y) was identified as a non-covalent fragment hit binding to the SARS-CoV-2 main protease (Mpro) active site in a large-scale crystallographic fragment screen (PanDDA deposition, PDB: 5RFQ) [1]. The fragment's binding was confirmed by X-ray crystallography at the Diamond Light Source XChem facility, but no quantitative affinity (IC50/Kd) was reported in the primary publication, consistent with its classification as a low-affinity fragment hit. The target compound CAS 941993-20-0 elaborates this fragment by appending a 4-chlorophenoxy moiety to the acetamide carbon, increasing molecular weight from 218.25 Da (T7Y) to 344.8 Da and adding a second aromatic ring capable of π-stacking and halogen-bond interactions [2]. Fragment-to-lead optimization principles predict that this extension should enhance binding enthalpy and lipophilic ligand efficiency, although direct comparative affinity data for this specific pair are not publicly available.

fragment-based drug discovery SARS-CoV-2 Mpro crystallographic screening

Patent-Protected Chemical Space: Differentiation from Public-Domain Phenoxy Acetamide Derivatives

CAS 941993-20-0 falls within the Markush scope of PharmAkea's LOXL2 inhibitor patents (US11358936B2 and related family members), which specifically claim compounds comprising a phenoxy acetamide core with an N-aryl-2-oxopyrrolidinyl substituent [1]. In contrast, structurally simpler phenoxy acetamides such as 2-(4-chlorophenoxy)-N-phenylacetamide or 2-(4-chlorophenoxy)acetamide (the hydrolysis product) lack the 2-oxopyrrolidin-1-yl moiety entirely and are not covered by these composition-of-matter claims. The patent assignment to PharmAkea, Inc. provides a verifiable chain of title and a defined therapeutic utility (LOXL2-mediated fibrosis) that generic phenoxy acetamides available from bulk chemical suppliers do not possess. This creates a differentiation grounded in documented pharmaceutical relevance rather than mere chemical catalog presence.

patent composition-of-matter LOXL2 intellectual property

Recommended Research and Sourcing Scenarios for 2-(4-Chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (CAS 941993-20-0)


LOXL2 Inhibitor Lead Optimization: SAR Expansion Around the Central Phenyl Ring Substitution Position

Research teams pursuing lysyl oxidase-like 2 (LOXL2) as a therapeutic target for fibrotic diseases should source CAS 941993-20-0 specifically as the meta-substituted reference compound for systematic structure-activity relationship (SAR) studies. The PharmAkea patent family (US11358936B2) establishes that substitution position on the central phenyl ring is a critical variable for LOXL2 potency [1]. By testing CAS 941993-20-0 alongside its para-substituted regioisomer and other positional analogs, medicinal chemistry teams can map the spatial tolerance of the LOXL2 active site and identify the optimal substitution vector for the pyrrolidinone group. This well-defined regioisomeric comparison provides a sharper SAR signal than screening commercially diverse but structurally unrelated acetamides.

Fragment Elaboration Validation: Assessing the Contribution of the 4-Chlorophenoxy Extension to Target Binding

Groups engaged in fragment-based drug discovery (FBDD) can use CAS 941993-20-0 as a tool to quantify the binding affinity gain achieved by elaborating the fragment hit N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide (T7Y, PDB: 5RFQ) with a 4-chlorophenoxy group [2]. Comparing the IC50 or Kd of CAS 941993-20-0 against LOXL2 (or other relevant targets) with that of the unelaborated fragment T7Y would directly measure the contribution of the chlorophenoxy tail to binding energy. Such comparisons inform fragment-to-lead strategies and validate whether the synthesis of further elaborated analogs is warranted.

Chemical Probe Tool Compound Sourcing for LOXL2-Mediated Fibrosis Models

Preclinical pharmacology laboratories studying LOXL2-dependent collagen cross-linking in cellular or in vivo fibrosis models (e.g., bleomycin-induced lung fibrosis, NASH liver fibrosis) should procure CAS 941993-20-0 as part of a panel of structurally defined LOXL2 inhibitor chemotypes. The compound's inclusion in the composition-of-matter claims of US11358936B2 [1] indicates it was specifically designed and synthesized for this target, distinguishing it from general-purpose phenoxy acetamides that may lack LOXL2 activity entirely. Procurement from suppliers that provide batch-specific analytical data (NMR, HPLC purity >95%) is recommended to ensure reproducibility in enzymatic and cellular assays.

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.